Comparative FTase Inhibition Potency: FTase Inhibitor II vs. FTase Inhibitor I and Clinical-Stage FTIs
N-(4-aminobenzoyl)-L-methionine (FTase Inhibitor II) exhibits an IC50 of 50-75 nM against farnesyltransferase, placing it in the low nanomolar potency range. This is directly comparable to FTase Inhibitor I (IC50 = 21 nM) but less potent than the clinical candidates lonafarnib (IC50 = 1.9 nM for H-Ras) and tipifarnib (IC50 = 0.6 nM) [1]. The potency profile of FTase Inhibitor II makes it a suitable tool for dose-response studies where a slightly less potent but more soluble or selective FPP analog is required.
| Evidence Dimension | Farnesyltransferase (FTase) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 50-75 nM |
| Comparator Or Baseline | FTase Inhibitor I: 21 nM; Lonafarnib (SCH66336): 1.9 nM (H-Ras); Tipifarnib: 0.6 nM |
| Quantified Difference | FTase Inhibitor II is approximately 2.4- to 3.6-fold less potent than FTase Inhibitor I, and significantly less potent than lonafarnib and tipifarnib. |
| Conditions | In vitro enzymatic assay using purified FTase and FPP as substrate. |
Why This Matters
The intermediate potency provides a valuable comparative reference point in a panel of FTase inhibitors, allowing researchers to correlate potency with selectivity or cellular effects.
- [1] Manne, V., Ricca, C.S., Brown, J.G., et al. Ras farnesylation as a target for novel antitumor agents: Potent and selective farnesyl diphosphate analog inhibitors of farnesyltransferase. Drug Dev. Res. 34(2), 121-137 (1995). View Source
